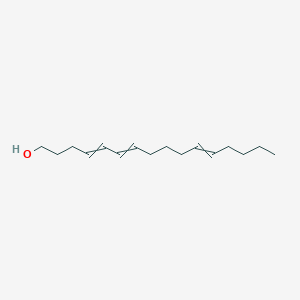![molecular formula C12H11FN2 B14295007 8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine CAS No. 116207-38-6](/img/structure/B14295007.png)
8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of fluorinated anilines or 2-aminopyridines as starting materials, which undergo condensation with ethoxymethylene derivatives of malonate, cyanoacetate, or acetoacetate to form enamines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert the compound into its reduced forms.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .
科学研究应用
8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine involves its interaction with molecular targets such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting downstream signaling pathways involved in cell growth and differentiation .
相似化合物的比较
Similar Compounds
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine: Another quinoline derivative with similar structural features but lacking the fluorine atom.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position, known for their antimicrobial activity.
Uniqueness
The presence of the fluorine atom in 8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine enhances its chemical stability and biological activity, making it a unique and valuable compound for research and development .
属性
CAS 编号 |
116207-38-6 |
|---|---|
分子式 |
C12H11FN2 |
分子量 |
202.23 g/mol |
IUPAC 名称 |
8-fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C12H11FN2/c13-8-4-2-6-10-11(8)12(14)7-3-1-5-9(7)15-10/h2,4,6H,1,3,5H2,(H2,14,15) |
InChI 键 |
QSIPHPCLYOKGOC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3=C(C=CC=C3F)N=C2C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


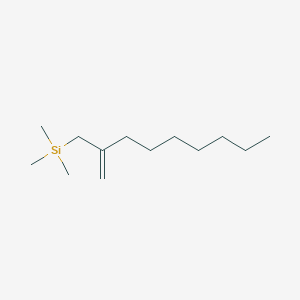
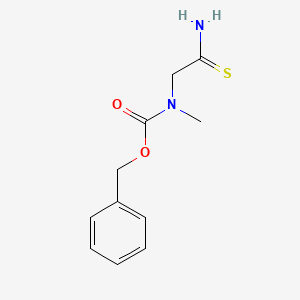
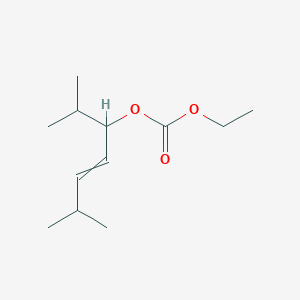



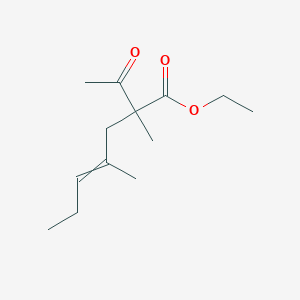
![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)
![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)
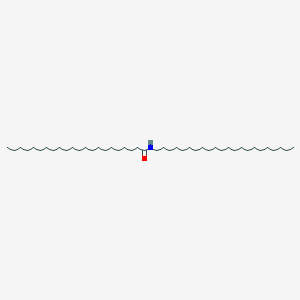

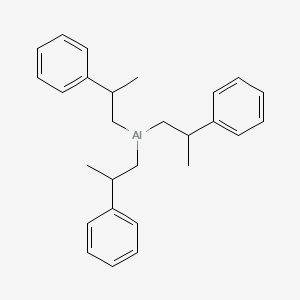
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
